Micheliolid

Übersicht

Beschreibung

Micheliolide is a sesquiterpene lactone derived from plants such as Magnolia grandiflora, Michelia compressa, and Michelia champaca . It has garnered significant attention due to its potent anti-inflammatory and anticancer properties . Micheliolide exhibits a broad spectrum of medicinal properties, making it a promising candidate for drug development .

Wissenschaftliche Forschungsanwendungen

Micheliolide has been extensively studied for its scientific research applications in various fields:

Chemistry: Micheliolide derivatives are used as molecular probes to explore specific targets in cancer cell lines.

Medicine: Micheliolide exhibits potent anticancer activity by modulating signaling pathways such as PI3K/Akt and NF-κB.

Industry: Micheliolide derivatives are being developed as novel anticancer and anti-inflammatory agents.

Wirkmechanismus

Target of Action

Micheliolide (MCL) is a natural guaianolide sesquiterpene lactone (GSL) discovered in Michelia compressa and Michelia champaca plants . It has been shown to exert selective cytotoxic effects on CD34 + CD38 - leukemia stem cells (LSCs) . MCL also inhibits STAT3 and STAT5 phosphorylation through direct binding to these proteins .

Mode of Action

MCL interacts with its targets, primarily STAT3 and STAT5 proteins, by binding directly to them . This interaction inhibits the phosphorylation of STAT3 and STAT5, which are crucial for the survival and proliferation of cancer cells .

Biochemical Pathways

MCL affects several biochemical pathways. It has been found to suppress the activation of the IκBα/NF-κB pathway and the Akt pathway . Additionally, MCL inhibits the activation of c-Jun N-terminal kinase (JNK), p38 MAPK kinase, and extracellular signal-regulated kinases 1/2 (ERK1/2) . Moreover, MCL promotes the expression of the antioxidant protein heme oxygenase-1 (HO-1) by enhancing NF-E2-related factor 2 (Nrf2) activity .

Pharmacokinetics

Mcl is known to be a chief constituent of various plants, suggesting that it is well-absorbed and distributed in these organisms

Result of Action

MCL has been found to possess promising antileukemic activity, including the ability to target and kill leukemia stem cells . It reduces cell viability and induces apoptosis in a dose-dependent manner in various cell lines . MCL also suppresses the production of pro-inflammatory cytokines and mediators such as iNOS, COX-2, TNF-α, IL-6, and IL-1β .

Biochemische Analyse

Biochemical Properties

Micheliolide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Micheliolide modulates signaling cascades such as the PI3K/Akt and NF-κB pathways . It also inhibits the MAPK pathway in chondrocytes, reducing inflammation . Additionally, Micheliolide binds to STAT3 and STAT5 proteins, inhibiting their activities and thus exerting therapeutic effects in myeloproliferative neoplasms .

Cellular Effects

Micheliolide influences various cellular processes and cell types. It induces apoptosis by arresting the cell cycle at different phases (G1/G0, S, and G2/M) in many cancer cell lines . Micheliolide also reduces cell viability and induces apoptosis in myeloproliferative neoplasm cell lines . Furthermore, it inhibits interleukin-1β-induced inflammation in chondrocytes by downregulating the MAPK pathway .

Molecular Mechanism

At the molecular level, Micheliolide exerts its effects through several mechanisms. It inhibits the phosphorylation of STAT3 and STAT5 by directly binding to these proteins . Micheliolide also modulates the PI3K/Akt and NF-κB pathways, contributing to its anticancer activity . Additionally, it promotes the degradation of hypoxia-inducible factor-1α (HIF-1α) via the ubiquitin-proteasome system, enhancing radiosensitivity in non-small-cell lung cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Micheliolide change over time. It has been observed to reduce cell viability and induce apoptosis in a dose-dependent manner . Micheliolide also exhibits stability in vivo, making it a promising candidate for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of Micheliolide vary with different dosages in animal models. In a murine model of rheumatoid arthritis, Micheliolide significantly reduced the severity of arthritis and suppressed the degeneration of articular cartilage . In myeloproliferative neoplasm models, Micheliolide reduced cell viability and induced apoptosis in a dose-dependent manner . High doses of Micheliolide have been associated with increased apoptosis and reduced cell viability .

Metabolic Pathways

Micheliolide is involved in several metabolic pathways. It modulates the PI3K/Akt and NF-κB pathways, contributing to its anticancer activity . Micheliolide also inhibits the MAPK pathway in chondrocytes, reducing inflammation . Additionally, it interacts with enzymes such as cyclooxygenase 2 and inducible nitric oxide synthase, further influencing metabolic processes .

Transport and Distribution

Micheliolide is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . Micheliolide’s ability to modulate signaling pathways also influences its distribution within cells .

Subcellular Localization

Micheliolide’s subcellular localization affects its activity and function. It promotes the degradation of HIF-1α in the cytoplasm via the ubiquitin-proteasome system . Micheliolide also targets specific compartments within cells, such as the nucleus, where it inhibits the phosphorylation of STAT3 and STAT5 . These targeting signals and post-translational modifications are crucial for its therapeutic effects.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Micheliolid kann durch verschiedene Verfahren synthetisiert werden, darunter die chemoenzymatische Synthese. Ein Ansatz beinhaltet die Verwendung von gentechnisch veränderten P450-Katalysatoren für die regio- und stereoselektive Hydroxylierung von this compound an bestimmten aliphatischen Positionen . Dieses Verfahren ermöglicht die späte Diversifizierung des Moleküls, wodurch die Herstellung neuer this compound-Analoga mit verstärkter biologischer Aktivität ermöglicht wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound-Derivaten beinhaltet Modifikationen an den Positionen C2 und C14 unter Verwendung chemoenzymatischer Methoden . Diese Verfahren ermöglichen die Produktion von this compound-Derivaten mit verbesserten pharmakologischen Eigenschaften, wodurch sie sich für die Verwendung als Krebs- und Entzündungshemmer eignen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind essentiell für die Modifizierung des Moleküls, um seine biologische Aktivität und pharmakokinetischen Eigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den chemischen Reaktionen von this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren . Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um sicherzustellen, dass die gewünschten Modifikationen erreicht werden .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, sind seine Derivate mit Modifikationen an bestimmten Positionen, wie z. B. der Hydroxylgruppe an der Position C4 . Diese Derivate haben signifikante Aktivität gegen verschiedene Krebszelllinien gezeigt, darunter akute myeloische Leukämie .

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine wissenschaftlichen Forschungsanwendungen in verschiedenen Bereichen untersucht:

Medizin: This compound zeigt eine starke Antikrebsaktivität durch Modulation von Signalwegen wie PI3K/Akt und NF-κB.

Industrie: This compound-Derivate werden als neue Krebs- und Entzündungshemmer entwickelt.

Wirkmechanismus

This compound übt seine Wirkung durch verschiedene Mechanismen aus:

Molekularziele: This compound zielt auf NF-κB ab und hemmt dessen Aktivität, einen Schlüsselfaktor bei der Entzündungs- und Krebsentwicklung.

Beteiligte Pfade: This compound moduliert mehrere Signalwege, darunter die PI3K/Akt-, MAPK- und NF-κB-Pfade Es induziert Apoptose in Krebszellen durch die Erzeugung reaktiver Sauerstoffspezies und die Hemmung des Zellzyklus in verschiedenen Phasen.

Analyse Chemischer Reaktionen

Types of Reactions

Micheliolide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the molecule to enhance its biological activity and pharmacokinetic properties .

Common Reagents and Conditions

Common reagents used in the chemical reactions of micheliolide include oxidizing agents, reducing agents, and various catalysts . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products Formed

The major products formed from the chemical reactions of micheliolide include its derivatives with modifications at specific positions, such as the hydroxyl group at the C4 position . These derivatives have shown significant activity against various cancer cell lines, including acute myelogenous leukemia .

Vergleich Mit ähnlichen Verbindungen

Micheliolid ist unter den Sesquiterpenlactonen einzigartig aufgrund seiner Stabilität und seiner starken biologischen Aktivität . Ähnliche Verbindungen sind Parthenolid und andere Sesquiterpenlactone, die ebenfalls entzündungshemmende und krebshemmende Eigenschaften aufweisen . Micheliolids verbesserte Stabilität und Fähigkeit, mehrere Signalwege zu beeinflussen, machen es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung .

Eigenschaften

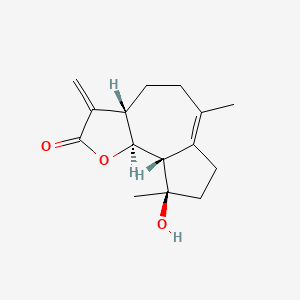

IUPAC Name |

(3aS,9R,9aS,9bS)-9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11-9(2)14(16)18-13(11)12-10(8)6-7-15(12,3)17/h11-13,17H,2,4-7H2,1,3H3/t11-,12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJAFOWISVMOJY-PWNZVWSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(C2C3C(CC1)C(=C)C(=O)O3)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331787 | |

| Record name | MICHELIOLIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68370-47-8 | |

| Record name | Micheliolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68370-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MICHELIOLIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.